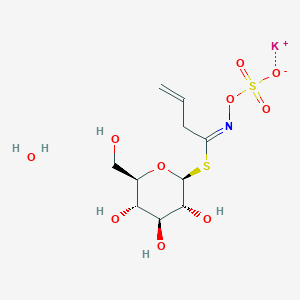
Zinc methionine
Descripción general
Descripción
Zinc Methionine is a chelated complex of the essential mineral zinc and the amino acid methionine . It is often used as a nutritional feed ingredient for livestock and poultry . It is known for its benefits in providing immune health support, anti-inflammation, improving cold and respiratory symptoms, wound healing, acne reduction, and lowering the risk of age-related diseases .
Synthesis Analysis
Zinc Methionine can be synthesized by reacting L-methionine with sodium hydroxide and zinc sulfate at 60°C . The reaction mixture is then cooled, and the precipitated crystals are filtered and washed .
Molecular Structure Analysis
Zinc Methionine forms a complex where two molecules of methionine coordinate the central zinc atom through carboxyl oxygen and amino group nitrogen, forming a double ring structure . The structure of the complex has been confirmed through IR spectral analysis and X-ray diffraction .
Chemical Reactions Analysis
Zinc Methionine is involved in various chemical reactions. For instance, it has been found that zinc methionine complexes can inhibit bacterial biofilms . Furthermore, it has been observed that zinc methionine forms zinc-containing nanoparticles in a saturated water solution .
Physical And Chemical Properties Analysis
Zinc Methionine is a thermally stable compound in the range from -30°C to 180°C . The crystallized complex has better solubility in water compared to the synthesized analog . It forms a complex with methionine where two molecules coordinate the central zinc atom through carboxyl oxygen and amino group nitrogen, forming a double ring structure .
Aplicaciones Científicas De Investigación
Dairy Production
Zinc methionine is becoming increasingly popular in animal nutrition, particularly in dairy production. It is valued for its stability, ease of digestion, and strong resistance to interference, contributing significantly to dairy cows' overall health and productivity (Shan An-shan, 2011).
Growth and Hormonal Effects in Mice
Research has shown that zinc methionine can influence growth and affect plasma growth hormone concentration and growth hormone receptor expression in mice. This suggests potential applications in managing growth and developmental processes in various organisms (Ze-Peng Yu et al., 2005).
Enhancing Crop Yield and Quality
Foliar application of zinc methionine can improve the yield and nutritional quality of crops like onions. It shows promise in agriculture, particularly in zinc-deficient soils, to enhance plant growth and nutritional content (M. Rafie et al., 2017).
Ruminant Production
In ruminants, zinc methionine serves as an efficient trace element feed additive. It is known for its good chemical and biological stability, enhancing animal production and reproductive performance, and boosting immune function (Li Cui-ya, 2014).
Poultry Production
Zinc methionine plays a significant role in poultry production due to its higher biological value compared to zinc from other sources. It improves immunity, stress resistance, and enhances the quality of eggshells, thereby improving poultry health and productivity (Liu Bin, 2015).
Metabolic Health in Livestock
In ewes, dietary supplementation with zinc methionine has been found to impact blood glucose levels and insulin resistance, which are critical for preventing metabolic diseases associated with energy status in late pregnancy. This highlights its potential application in managing metabolic health in livestock (M. Sadegzadeh-Sadat et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Future research on Zinc Methionine could focus on its role in the pathophysiology and treatment of affective disorders . There is also potential for further exploration of its impact on the lipid metabolism associated with the alterations in mucosal fatty acids β‐oxidation and microbiota . Additionally, strategies to improve zinc absorption in humans should also be developed .
Propiedades
IUPAC Name |
zinc;(2S)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2S.Zn/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFGFBWPBBGKX-SCGRZTRASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])N.CSCC[C@@H](C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc methionine | |
CAS RN |
40816-51-1 | |
| Record name | Zinc methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40816-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040816511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZINC METHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/764D511203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)


![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)







